molecular formula C8H15NO6 B13818201 N-Acetyl-D-Allosamine

N-Acetyl-D-Allosamine

Cat. No.: B13818201
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-IYWGXSQHSA-N
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Description

2-Acetamido-2-deoxy-D-allose is a derivative of D-allose, a rare sugar. It is characterized by the presence of an acetamido group at the second carbon and the absence of a hydroxyl group at the same position. This compound is part of the amino sugar family, which are sugars that contain an amine group in place of a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-D-allose typically involves the conversion of D-ribose through a series of chemical reactions. One common method includes the use of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which is treated with methanolic ammonia to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then converted via the Nef reaction to produce 2-acetamido-2-deoxy-D-allose .

Industrial Production Methods

Industrial production methods for 2-acetamido-2-deoxy-D-allose are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale carbohydrate synthesis, including the use of protective groups and selective deprotection, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-allose can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the primary alcohol group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, such as 2-amino-2-deoxy-D-allose.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of 2-acetamido-2-deoxy-D-allose, such as 2-amino-2-deoxy-D-allose and other substituted compounds.

Scientific Research Applications

2-Acetamido-2-deoxy-D-allose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-D-allose involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of gibberellin, a plant hormone, thereby affecting plant growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-D-allose is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are required.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1

InChI Key

OVRNDRQMDRJTHS-IYWGXSQHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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